2-Fluoro-4-iodobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodobenzene-1-sulfonyl chloride is an organosulfur compound that features both fluorine and iodine substituents on a benzene ring, along with a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride typically involves the sulfonylation of 2-Fluoro-4-iodobenzene. One common method is the reaction of 2-Fluoro-4-iodobenzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the sulfonyl chloride group.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of the sulfonyl chloride group makes the benzene ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and Lewis acids (e.g., AlCl3) under mild conditions.
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Halogenated derivatives of the benzene ring.
Nucleophilic Substitution: Sulfonamide or sulfonate derivatives.
Oxidation and Reduction: Sulfonic acids or sulfinic acids.
Scientific Research Applications
2-Fluoro-4-iodobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-iodobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-4-iodobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine and iodine substituents along with a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in synthetic chemistry and material science .
Properties
CAS No. |
583047-48-7 |
---|---|
Molecular Formula |
C6H3ClFIO2S |
Molecular Weight |
320.51 g/mol |
IUPAC Name |
2-fluoro-4-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3ClFIO2S/c7-12(10,11)6-2-1-4(9)3-5(6)8/h1-3H |
InChI Key |
ZLTQLOZWUFFDHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.